molecular formula C24H24O2Si B11940718 Diethoxydi(naphthalen-1-yl)silane

Diethoxydi(naphthalen-1-yl)silane

Cat. No.: B11940718
M. Wt: 372.5 g/mol
InChI Key: SGXNQRUIKNITME-UHFFFAOYSA-N
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Description

Diethoxydi(naphthalen-1-yl)silane is an organosilicon compound with the molecular formula C24H24O2Si It is characterized by the presence of two ethoxy groups and a naphthalen-1-yl group attached to a silicon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethoxydi(naphthalen-1-yl)silane typically involves the reaction of naphthalen-1-yl lithium or naphthalen-1-yl magnesium bromide with diethoxychlorosilane. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent the oxidation of the reactive intermediates. The general reaction scheme is as follows:

Naphthalen-1-yl lithium+DiethoxychlorosilaneThis compound+Lithium chloride\text{Naphthalen-1-yl lithium} + \text{Diethoxychlorosilane} \rightarrow \text{this compound} + \text{Lithium chloride} Naphthalen-1-yl lithium+Diethoxychlorosilane→this compound+Lithium chloride

The reaction is typically conducted at low temperatures to control the reactivity of the organometallic reagents and to ensure high yields of the desired product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors and automated systems to handle the reactive intermediates safely and efficiently. The reaction conditions, such as temperature and pressure, are carefully controlled to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Diethoxydi(naphthalen-1-yl)silane undergoes various chemical reactions, including:

    Oxidation: The ethoxy groups can be oxidized to form silanols or siloxanes.

    Substitution: The ethoxy groups can be substituted with other nucleophiles, such as halides or amines.

    Hydrolysis: The compound can hydrolyze in the presence of water to form silanols and ethanol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Substitution: Nucleophiles such as halides (e.g., HCl) or amines (e.g., NH3) are used under mild conditions.

    Hydrolysis: Water or aqueous acids/bases are used to hydrolyze the ethoxy groups.

Major Products Formed

    Oxidation: Silanols or siloxanes.

    Substitution: Substituted silanes with different functional groups.

    Hydrolysis: Silanols and ethanol.

Scientific Research Applications

Diethoxydi(naphthalen-1-yl)silane has several applications in scientific research:

Mechanism of Action

The mechanism of action of diethoxydi(naphthalen-1-yl)silane involves the interaction of the silicon atom with various molecular targets. The ethoxy groups can undergo hydrolysis to form silanols, which can further react to form siloxane bonds. These reactions are crucial in the formation of silicon-based materials and coatings. The naphthalen-1-yl group imparts unique electronic properties to the compound, making it useful in applications requiring specific optical or electronic characteristics .

Comparison with Similar Compounds

Similar Compounds

    Di(naphthalen-1-yl)dimethoxysilane: Similar structure but with methoxy groups instead of ethoxy groups.

    Diethoxydi(phenyl)silane: Similar structure but with phenyl groups instead of naphthalen-1-yl groups.

Uniqueness

Diethoxydi(naphthalen-1-yl)silane is unique due to the presence of the naphthalen-1-yl group, which imparts distinct electronic and optical properties compared to other similar compounds. This makes it particularly valuable in applications requiring specific interactions with light or electronic devices .

Properties

Molecular Formula

C24H24O2Si

Molecular Weight

372.5 g/mol

IUPAC Name

diethoxy(dinaphthalen-1-yl)silane

InChI

InChI=1S/C24H24O2Si/c1-3-25-27(26-4-2,23-17-9-13-19-11-5-7-15-21(19)23)24-18-10-14-20-12-6-8-16-22(20)24/h5-18H,3-4H2,1-2H3

InChI Key

SGXNQRUIKNITME-UHFFFAOYSA-N

Canonical SMILES

CCO[Si](C1=CC=CC2=CC=CC=C21)(C3=CC=CC4=CC=CC=C43)OCC

Origin of Product

United States

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